![molecular formula C22H26N4OS B2428834 N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-29-3](/img/no-structure.png)
N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives, which have been found to have a wide range of biological activities. The synthesis of this compound involves several steps, and the resulting product has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Abuelizz et al. (2017) highlights the synthesis of new quinazoline derivatives, including N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, and their evaluation for anticancer activity. These compounds demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB-231 cancer cell lines, with some compounds exhibiting more potent effects than gefitinib, a known anticancer agent. The study emphasizes the potential of these derivatives as anticancer agents, indicating the importance of structural modifications in enhancing biological activity (Abuelizz et al., 2017).
Antimicrobial Activity
Saravanan et al. (2015) synthesized a series of quinazolinone derivatives, exploring their antimicrobial potential. The compounds were tested against various human pathogenic microorganisms, showcasing effective antimicrobial activity. The study provides insights into the relationship between functional group variations and biological activity, underscoring the versatility of quinazoline derivatives in developing potential antimicrobials (Saravanan et al., 2015).
Synthesis Methodologies
Azizi and Edrisi (2017) developed a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the efficiency and simplicity of the synthesis process. This method's advantages include good to high yields and the ease of product isolation and purification, providing a valuable approach for synthesizing quinazoline derivatives with potential biological applications (Azizi & Edrisi, 2017).
Corrosion Inhibition
Jamil et al. (2018) investigated the use of Schiff bases derived from quinazoline compounds as corrosion inhibitors. These compounds, characterized by their stability and efficiency, were tested for mild steel corrosion inhibition in a corrosive acid environment. The study demonstrates the potential of quinazoline derivatives in industrial applications, such as corrosion protection, further extending the utility of these compounds beyond biomedical applications (Jamil et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves the reaction of 4-methylbenzylamine with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid, followed by coupling with 6-aminohexanoic acid and subsequent amide formation.", "Starting Materials": [ "4-methylbenzylamine", "2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid", "6-aminohexanoic acid", "coupling reagents", "solvents" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of coupling reagents and solvents to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then coupled with 6-aminohexanoic acid using coupling reagents and solvents to form the final product, N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
689266-29-3 |
Formule moléculaire |
C22H26N4OS |
Poids moléculaire |
394.54 |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28) |
Clé InChI |
KUVNBXLFUYFDKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



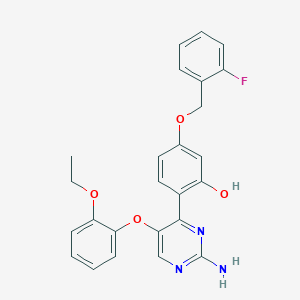
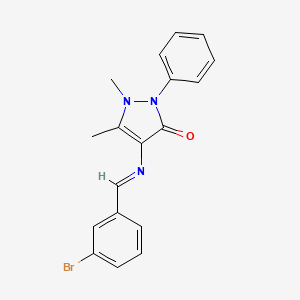
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)




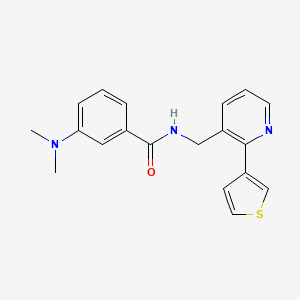
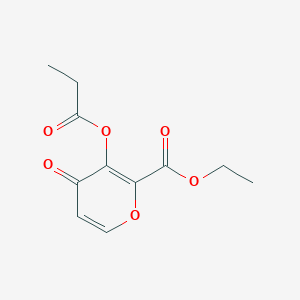
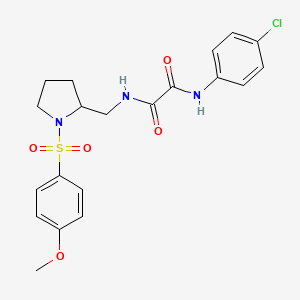
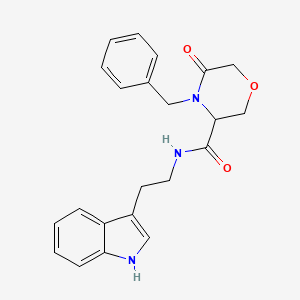


![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)